molecular formula C19H13FO B10861717 1-(2-Fluorophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one

1-(2-Fluorophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one

Cat. No.: B10861717
M. Wt: 276.3 g/mol
InChI Key: HURFXPAVEONVQO-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

WAY-660222 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-660222 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

WAY-660222 can be compared with other similar compounds, such as:

WAY-660222 is unique in its specific inhibitory activity and its applications in biochemical research .

Properties

Molecular Formula

C19H13FO

Molecular Weight

276.3 g/mol

IUPAC Name

(E)-1-(2-fluorophenyl)-3-naphthalen-2-ylprop-2-en-1-one

InChI

InChI=1S/C19H13FO/c20-18-8-4-3-7-17(18)19(21)12-10-14-9-11-15-5-1-2-6-16(15)13-14/h1-13H/b12-10+

InChI Key

HURFXPAVEONVQO-ZRDIBKRKSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=C/C(=O)C3=CC=CC=C3F

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=CC(=O)C3=CC=CC=C3F

Origin of Product

United States

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